(S)-1-(3,4-Dichlorophenyl)ethanamine
Description
Properties
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUFOUVXOUYYRG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355187 | |
| Record name | (1S)-1-(3,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150025-93-7 | |
| Record name | (1S)-1-(3,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-1-(3,4-Dichlorophenyl)ethanamine, commonly referred to as a chiral amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₉Cl₂N
- Molecular Weight : 176.07 g/mol
- CAS Number : 823790-74-5
The compound features a dichlorophenyl group attached to an ethanamine backbone, which contributes to its unique chemical properties and biological interactions.
This compound interacts with various biological targets, including enzymes and receptors. The mechanism of action may involve:
- Receptor Modulation : It can act as a ligand for neurotransmitter receptors, influencing signaling pathways related to mood and behavior.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby modulating metabolic pathways .
1. Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. A study found that administration of the compound led to increased levels of serotonin and norepinephrine in the brain, suggesting potential use in treating depression.
2. Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro tests indicated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells .
3. Antimicrobial Properties
The compound has demonstrated antibacterial activity against several strains of bacteria. For instance, it showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparative Analysis with Related Compounds
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| (R)-1-(3,4-Dichlorophenyl)ethanamine | Different stereochemistry | Potentially different biological activity |
| 1-(3,4-Difluorophenyl)ethanamine | Fluorine instead of chlorine | Altered electronic properties affecting reactivity |
| 2-(3,4-Dichlorophenyl)ethanamine | Different position of amine | Variations in biological activity depending on substitution |
This table highlights how slight variations in structure can lead to significant differences in biological activity.
Case Study 1: Antidepressant Activity in Rodent Models
In a controlled study involving rodents, this compound was administered over a period of two weeks. Results showed a marked improvement in depressive-like behaviors compared to control groups. Behavioral tests indicated increased locomotion and reduced immobility time in forced swim tests, suggesting antidepressant effects .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values ranging from 10-20 µM across different cell types, indicating moderate potency. Notably, it was more effective against breast cancer cells than prostate cancer cells .
Comparison with Similar Compounds
Enantiomeric and Stereochemical Variants
- (R)-1-(3,4-Dichlorophenyl)ethanamine (CAS 150520-10-8) :
The (R)-enantiomer shares identical molecular weight and formula but differs in stereochemistry. Purity levels for commercially available samples reach 95% , comparable to the (S)-form. Enantiomeric differences may influence receptor binding or metabolic stability in pharmacological applications .
Positional Isomers of Dichlorophenyl Ethanamine
- (2,3-Dichlorophenyl)-ethylamine (CAS 49850-15-9) and (2,4-Dichlorophenyl)-ethylamine (CAS 35113-89-4): These isomers exhibit chlorine substituents at alternative positions on the phenyl ring.
- (3,5-Dichlorophenyl)-ethylamine (CAS 42266-02-4) :
The meta-substitution pattern reduces conjugation effects compared to the 3,4-dichloro analog, which may impact aromatic stacking interactions in drug design .
Halogen-Substituted Analogs
- This substitution is critical in optimizing blood-brain barrier penetration for CNS-targeting drugs .
- (S)-1-(3-Chloro-5-fluorophenyl)ethanamine (CAS 1241678-48-7) :
Combining chlorine and fluorine substituents creates a mixed electronic profile, balancing steric bulk and polarity. Such hybrids are explored in kinase inhibitor development .
Hydrochloride Salts and Derivatives
- 1-(3,4-Dichlorophenyl)ethanamine HCl (CAS 89981-76-0) :
The hydrochloride salt form improves aqueous solubility, facilitating formulation in preclinical studies. Stability under ambient conditions aligns with the free base . - 1-(3-Chlorophenyl)ethanamine HCl (CAS 39959-69-8): A mono-chlorinated variant with reduced halogenation, this compound serves as a simplified model for structure-activity relationship (SAR) studies .
Table 1: Comparative Data for Key Compounds
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
